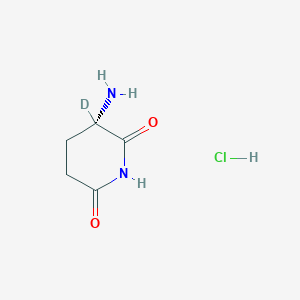
AMCA-6-dUTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-6-dUTP involves the coupling of aminomethylcoumarin to deoxyuridine triphosphate. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the nucleotide. The reaction conditions often include anhydrous solvents and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure consistent quality and high throughput. The compound is usually purified using high-performance liquid chromatography and stored in buffered solutions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
AMCA-6-dUTP primarily undergoes substitution reactions where it is incorporated into DNA in place of deoxythymidine triphosphate. This incorporation is facilitated by enzymes such as DNA polymerase during polymerase chain reaction and DNAse I/DNA polymerase I during nick translation .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include DNA polymerase, DNAse I, and various buffers to maintain the optimal pH and ionic strength. The reactions are typically carried out at temperatures suitable for enzyme activity, usually around 37°C .
Major Products
The major products formed from these reactions are dye-labeled DNA or complementary DNA probes. These probes are used in fluorescence hybridization applications such as fluorescence in situ hybridization and microarray-based gene expression profiling .
Aplicaciones Científicas De Investigación
AMCA-6-dUTP is extensively used in scientific research for labeling DNA and complementary DNA. Its applications span across various fields:
Chemistry: Used in the synthesis of fluorescently labeled nucleotides for studying DNA interactions and dynamics.
Biology: Employed in fluorescence in situ hybridization to visualize chromosomal abnormalities and gene expression.
Medicine: Utilized in diagnostic assays to detect genetic mutations and chromosomal rearrangements.
Industry: Applied in the development of diagnostic kits and research tools for molecular biology .
Mecanismo De Acción
AMCA-6-dUTP exerts its effects by being incorporated into DNA during enzymatic reactions. The aminomethylcoumarin moiety provides fluorescence, allowing the labeled DNA to be visualized under a fluorescence microscope. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein-12-dUTP: Another fluorescent nucleotide analog used for DNA labeling.
Rhodamine-6-dUTP: A rhodamine-based fluorescent nucleotide analog.
Cy3-dUTP: A cyanine dye-labeled nucleotide analog.
Uniqueness
AMCA-6-dUTP is unique due to its specific fluorescence properties, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm. This makes it particularly suitable for applications requiring high sensitivity and specificity in fluorescence detection .
Propiedades
Fórmula molecular |
C30H40N5O18P3 |
|---|---|
Peso molecular |
851.6 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1 |
Clave InChI |
JOYRMWPIHHXOPJ-CFQWBBOESA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


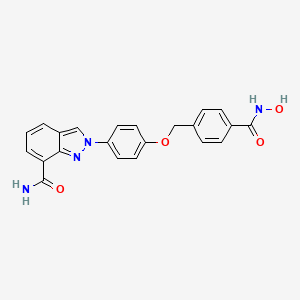

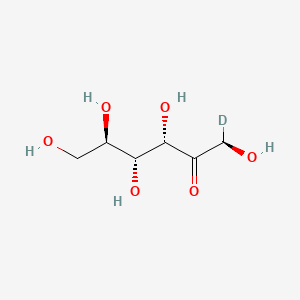
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)




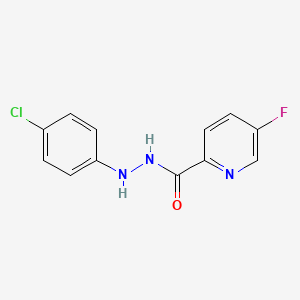
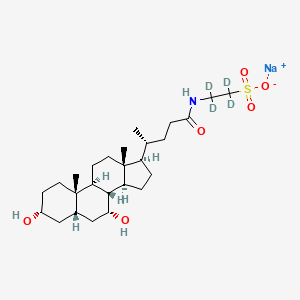
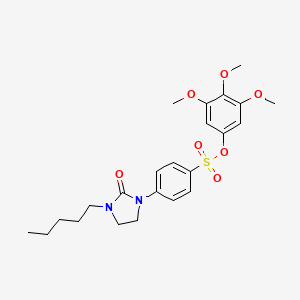

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
